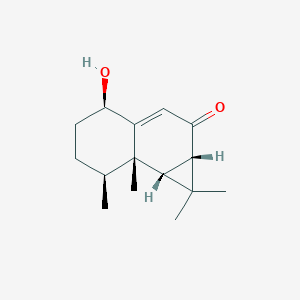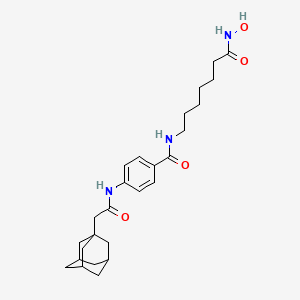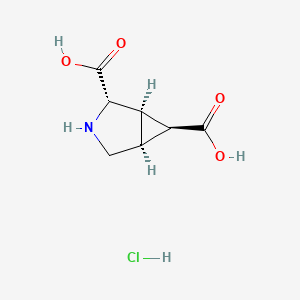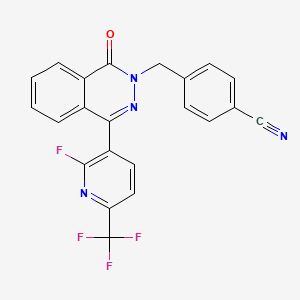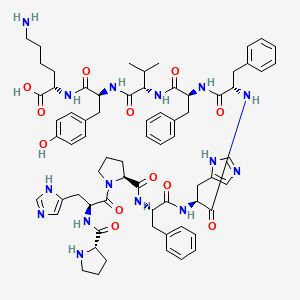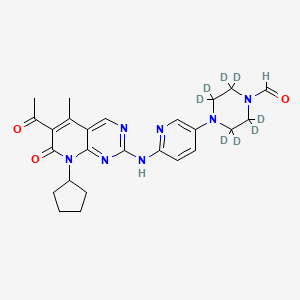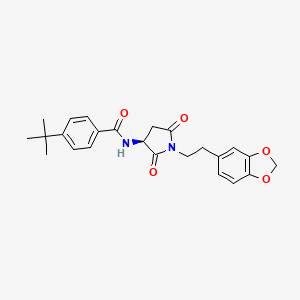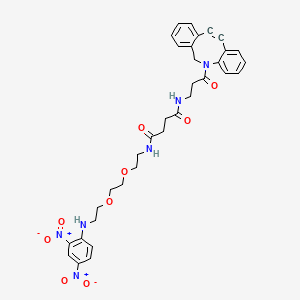
Mouse TREM-1 SCHOOL peptide, control
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mouse TREM-1 SCHOOL peptide, control is a synthetic peptide used as a negative control for Mouse TREM-1 SCHOOL peptide. It is primarily utilized in scientific research to study the role of TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) in various biological processes. The peptide sequence is Gly-Leu-Leu-Ser-Gly-Ser-Leu-Val-Phe, and it has a molecular weight of 892.05 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide, control involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
化学反応の分析
Types of Reactions
Mouse TREM-1 SCHOOL peptide, control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
科学的研究の応用
Mouse TREM-1 SCHOOL peptide, control is widely used in scientific research, particularly in the fields of immunology and inflammation. Some key applications include:
Studying TREM-1 Signaling: It serves as a control to understand the role of TREM-1 in immune responses.
Cancer Research: Investigating the effects of TREM-1 inhibition on tumor growth and progression.
Sepsis and Inflammatory Diseases: Exploring the potential therapeutic effects of TREM-1 inhibition in conditions like sepsis and inflammatory bowel disease
作用機序
Mouse TREM-1 SCHOOL peptide, control acts as a negative control by not interacting with TREM-1 or its signaling pathways. This allows researchers to differentiate between specific and non-specific effects of TREM-1 SCHOOL peptide. The molecular targets and pathways involved in TREM-1 signaling include the interaction with its signaling partner DAP-12, leading to the activation of downstream inflammatory responses .
類似化合物との比較
Mouse TREM-1 SCHOOL peptide, control is unique in its role as a negative control. Similar compounds include:
Mouse TREM-1 SCHOOL peptide: The active peptide that interacts with TREM-1.
Nangibotide: A TREM-1 inhibitor used in clinical trials for sepsis.
TREM-2 and TREM-3 Peptides: Other peptides targeting different TREM receptors
These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in providing a baseline for comparison in research studies.
特性
分子式 |
C42H69N9O12 |
|---|---|
分子量 |
892.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |
InChIキー |
SAFLDTZNKHAXNA-JNCVKUDUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



